molecular formula C24H18N2OS B11082737 (2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B11082737
M. Wt: 382.5 g/mol
InChI Key: FCIHMSAIVJTKHL-XSFVSMFZSA-N
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Description

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a phenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzothiazole ringThe final step involves the addition of the cyanide group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can help reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and leading to various physiological effects. The cyanide group can also interact with cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE apart from similar compounds is its unique combination of a benzothiazole ring, phenyl group, and cyanide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H18N2OS

Molecular Weight

382.5 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile

InChI

InChI=1S/C24H18N2OS/c1-17-6-8-19(9-7-17)16-27-21-12-10-18(11-13-21)14-20(15-25)24-26-22-4-2-3-5-23(22)28-24/h2-14H,16H2,1H3/b20-14+

InChI Key

FCIHMSAIVJTKHL-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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